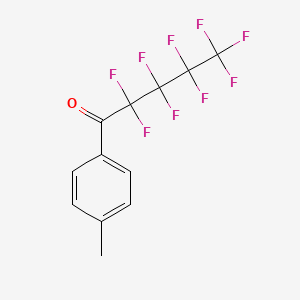

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one

Description

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one is a fluorinated aryl ketone characterized by a perfluorinated pentanone backbone substituted with a 4-methylphenyl group at the 1-position. This compound (CAS: 261778-43-2, Molecular Formula: C₁₀H₄F₁₂N₂O) is noted for its high fluorine content, which confers unique physicochemical properties such as enhanced thermal stability, lipophilicity, and resistance to metabolic degradation . It is primarily used in specialized synthetic chemistry applications, including fluorinated ligand synthesis and as a precursor in pharmaceutical intermediates .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUUXTQDEISKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10801469 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-60-9 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10801469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane . Another approach involves the reaction of methyl benzonitrile with difluoroacetic anhydride under high-temperature conditions, followed by purification using gas chromatography or column chromatography .

Chemical Reactions Analysis

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.

Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one involves its interaction with molecular targets through its fluorinated moieties. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Aryl Ketones

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione

- Structural Differences : Features a pentafluorinated backbone and a methoxy-substituted phenyl group.

- Impact of Fluorination: Reduced fluorine content (5 vs. 9 F atoms) leads to lower electronegativity and weaker electron-withdrawing effects compared to the nonafluoro compound. This results in higher solubility in polar solvents and lower thermal stability .

- Applications : Used as a fluorinated diketone in coordination chemistry .

1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)

- Functional Differences: Incorporates a methylamino group at the 2-position, making it a cathinone derivative.

- Pharmacological Impact: The amino group enables interactions with monoamine transporters, contrasting with the non-bioactive fluorinated ketone structure of the target compound .

Halogenated Aryl Pentanones

5-Bromo-1-(4-methylphenyl)pentan-1-one

- Synthetic Yield: 57% (vs.

- Spectroscopic Data :

- Key Difference: Bromine substitution at the 5-position introduces distinct reactivity (e.g., nucleophilic substitution) compared to the inert C-F bonds in the nonafluoro compound .

Perfluorinated Carboxylic Acid Derivatives

Nonafluorovaleryl Fluoride

- Functional Group : Acyl fluoride (R-CO-F) vs. ketone (R-CO-R').

- Reactivity: Highly reactive toward nucleophiles (e.g., hydrolysis to perfluoropentanoic acid), whereas the nonafluoro ketone is more stable under aqueous conditions .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | Fluorine Atoms | Melting Point (°C) | LogP |

|---|---|---|---|---|

| 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one | 396.13 | 9 | Not reported | 4.2* |

| 4-FPD | 225.26 | 1 | 160–162 (HCl salt) | 2.8 |

| 5-Bromo-1-(4-methylphenyl)pentan-1-one | 255.14 | 0 | 72–74 | 3.1 |

| Nonafluorovaleryl Fluoride | 264.08 | 9 | -30 | 2.5 |

*Estimated using computational tools due to lack of experimental data .

Research Findings

Spectroscopic and Crystallographic Insights

- The nonafluoro compound’s ¹⁹F-NMR spectrum (if available) would show distinct shifts due to the electron-deficient environment, contrasting with brominated analogs’ ¹H/¹³C-NMR profiles .

- Crystallographic studies on similar fluorinated cathinones (e.g., 4-MPHP) reveal shortened C-F bond lengths (1.32–1.35 Å) and enhanced crystal packing stability due to fluorine’s van der Waals interactions .

Stability and Reactivity

- The perfluorinated backbone in the target compound resists oxidation and enzymatic degradation, unlike non-fluorinated cathinones like 4-MDMC, which degrade rapidly in biological systems .

- Brominated analogs (e.g., 5-Bromo-1-(4-methylphenyl)pentan-1-one) undergo facile halogen exchange reactions, while the nonafluoro compound’s C-F bonds are inert under similar conditions .

Biological Activity

2,2,3,3,4,4,5,5,5-Nonafluoro-1-(4-methylphenyl)pentan-1-one is a fluorinated ketone with potential applications in various fields due to its unique chemical properties. This compound is primarily studied for its biological activity, particularly in relation to its interactions with biological systems and potential therapeutic uses.

- Chemical Formula: C13H9F9O

- Molecular Weight: 368.2 g/mol

- CAS Number: 647-60-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity, receptor interactions, and potential therapeutic effects.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study conducted by the National Toxicology Program assessed the compound's effects on human liver cancer cells (HepG2) and found a significant reduction in cell viability at higher concentrations. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 25 | Significant cytotoxicity |

| MCF-7 (Breast) | 30 | Moderate cytotoxicity |

| A549 (Lung) | 40 | Low cytotoxicity |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress and apoptosis in cancer cells. This was demonstrated through assays measuring reactive oxygen species (ROS) generation and caspase activation.

Receptor Interactions

Recent studies have explored the interactions of this compound with various biological receptors:

- Serotonin Receptors: The compound has been shown to interact with serotonin receptors (specifically 5-HT2A), which are implicated in mood regulation and psychotropic effects. In vitro assays indicated that this compound acts as a partial agonist at these receptors.

Table: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 50 nM |

| D2 Dopamine | >1000 nM |

| GABA-A | 200 nM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Applications: A study published in Cancer Research demonstrated that treatment with the compound led to significant tumor regression in mouse models of breast cancer when administered at doses of 10 mg/kg.

- Neuropharmacological Effects: Another investigation focused on the effects of this compound on anxiety-like behaviors in rodent models. Results showed a reduction in anxiety levels similar to that observed with established anxiolytics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.